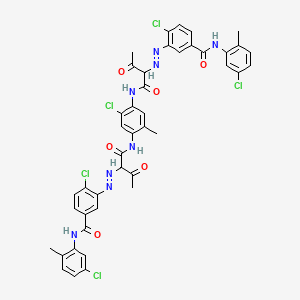
3,3'-((2-Chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo))bis(4-chloro-N-(5-chloro-o-tolyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3,3’-((2-Chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo))bis(4-chloro-N-(5-chloro-o-tolyl)benzamide) It is widely used in various industries due to its excellent color properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-Chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo))bis(4-chloro-N-(5-chloro-o-tolyl)benzamide) typically involves the coupling of substituted anilines with nitroanilines and diiodoanilines. The reaction conditions often include the use of acidic or basic catalysts to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale coupling reactions under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is then processed into a fine powder for use in various applications .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can alter the compound’s properties and applications .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various chemical analyses and experiments.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its stability and color properties.
Mechanism of Action
The compound exerts its effects primarily through its chemical structure, which allows it to absorb and reflect specific wavelengths of light, resulting in its bright yellow color. The molecular targets and pathways involved include interactions with various substrates and solvents, which can affect its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Pigment Yellow 128: Another disazo yellow pigment with similar applications but different chemical structure.
Pigment Yellow 110: Known for its excellent lightfastness and heat stability.
Pigment Yellow 74: Commonly used in printing inks and coatings.
Uniqueness
3,3’-((2-Chloro-5-methyl-p-phenylene)bis(imino(1-acetyl-2-oxoethylene)azo))bis(4-chloro-N-(5-chloro-o-tolyl)benzamide) is unique due to its specific chemical structure, which provides a distinct shade of yellow and excellent stability under various conditions. Its versatility in different applications makes it a valuable compound in various industries .
Properties
CAS No. |
85237-39-4 |
|---|---|
Molecular Formula |
C43H35Cl5N8O6 |
Molecular Weight |
937.0 g/mol |
IUPAC Name |
4-chloro-3-[[1-[5-chloro-4-[[2-[[2-chloro-5-[(5-chloro-2-methylphenyl)carbamoyl]phenyl]diazenyl]-3-oxobutanoyl]amino]-2-methylanilino]-1,3-dioxobutan-2-yl]diazenyl]-N-(5-chloro-2-methylphenyl)benzamide |
InChI |
InChI=1S/C43H35Cl5N8O6/c1-20-6-10-27(44)17-32(20)49-40(59)25-8-12-29(46)36(15-25)53-55-38(23(4)57)42(61)51-34-19-31(48)35(14-22(34)3)52-43(62)39(24(5)58)56-54-37-16-26(9-13-30(37)47)41(60)50-33-18-28(45)11-7-21(33)2/h6-19,38-39H,1-5H3,(H,49,59)(H,50,60)(H,51,61)(H,52,62) |
InChI Key |
XUJMNSIJHIKMET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N=NC(C(=O)C)C(=O)NC3=CC(=C(C=C3C)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C(=O)NC5=C(C=CC(=C5)Cl)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)



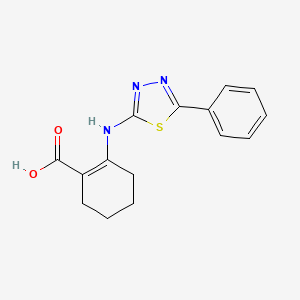
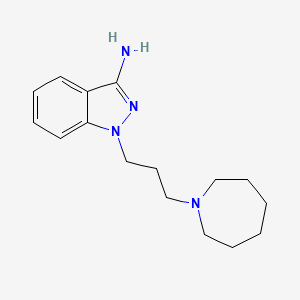
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
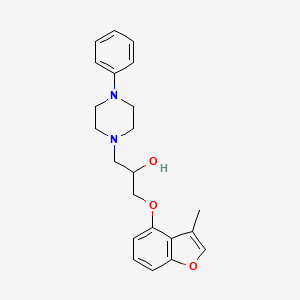
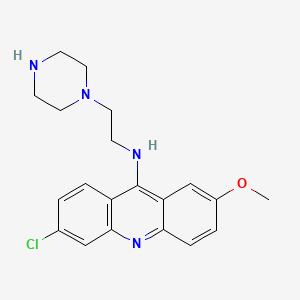
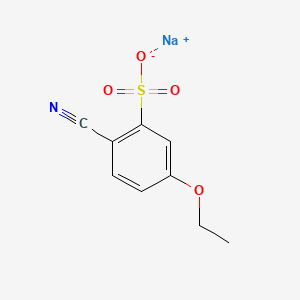
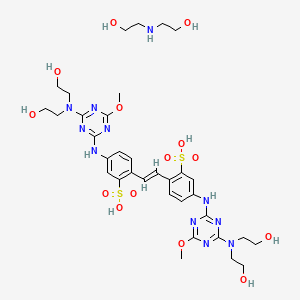
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)

